

Application Note: Regioselective Nitration of 1-Bromo-3-chlorobenzene

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Compound of Interest

Compound Name: 2-Bromo-4-chloro-1-nitrobenzene

Cat. No.: B1277871

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Introduction

The nitration of 1-bromo-3-chlorobenzene is an electrophilic aromatic substitution reaction that introduces a nitro (-NO_2) group onto the benzene ring. The position of this new substituent is directed by the existing bromine and chlorine atoms. Both halogens are ortho-, para-directing groups, which means they direct incoming electrophiles to the positions ortho and para relative to themselves. However, they are also deactivating groups, making the reaction slower than the nitration of benzene.^[1] Due to the positions of the bromine and chlorine atoms in 1-bromo-3-chlorobenzene, the potential products are 1-bromo-3-chloro-2-nitrobenzene, 1-bromo-3-chloro-4-nitrobenzene, and 2-bromo-1-chloro-3-nitrobenzene. The regioselectivity is influenced by the combined directing effects of both halogen substituents.

Experimental Protocol

This protocol details the necessary reagents, equipment, and steps for the nitration of 1-bromo-3-chlorobenzene.

Materials and Reagents:

Material/Reagent	Specification
1-bromo-3-chlorobenzene	>98% purity
Concentrated Nitric Acid	70%
Concentrated Sulfuric Acid	98%
Dichloromethane (DCM)	ACS Grade
Saturated Sodium Bicarbonate Solution	
Brine (Saturated NaCl solution)	
Anhydrous Sodium Sulfate	
Ethanol (for recrystallization)	95%
Ice	

Equipment:

- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice bath
- Separatory funnel
- Beakers
- Büchner funnel and filter flask
- Rotary evaporator

Procedure:

- **Preparation of the Nitrating Mixture:** In a 100 mL round-bottom flask, carefully add 15 mL of concentrated sulfuric acid. Place the flask in an ice bath and allow it to cool to below 10°C. While stirring, slowly add 15 mL of concentrated nitric acid to the sulfuric acid. Maintain the temperature of the mixture below 15°C during the addition.
- **Reaction:** To the cooled nitrating mixture, add 5.0 g of 1-bromo-3-chlorobenzene dropwise using a dropping funnel over a period of 30 minutes. Ensure the temperature of the reaction mixture is maintained between 10-20°C throughout the addition.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
- **Work-up:** Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. This will cause the crude product to precipitate.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
- **Washing:** Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude product.
- **Purification:** Recrystallize the crude product from hot ethanol to obtain the purified nitro-1-bromo-3-chlorobenzene isomers.^[1]

Safety Precautions:

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

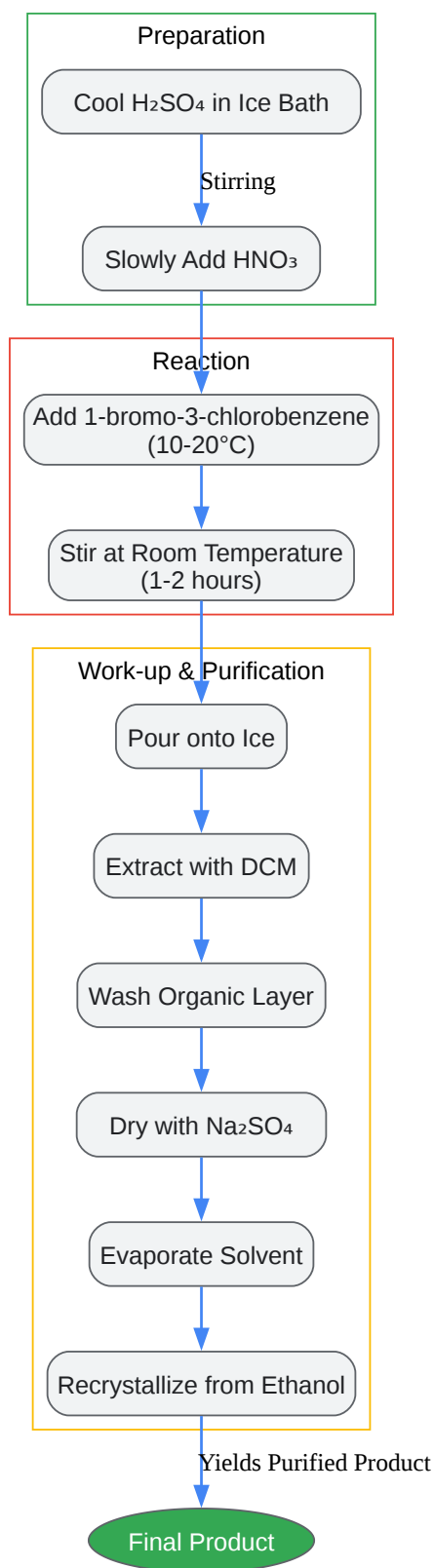
Data Presentation

Table 1: Reagent and Product Quantities

Compound	Molecular Weight (g/mol)	Amount	Moles
1-bromo-3-chlorobenzene	191.45	5.0 g	0.026
Concentrated Nitric Acid	63.01	15 mL	~0.24
Concentrated Sulfuric Acid	98.08	15 mL	~0.28
Nitro-1-bromo-3-chlorobenzene (Product)	236.45	Theoretical Yield: 6.15 g	0.026

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for the nitration of 1-bromo-3-chlorobenzene.

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References

- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
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